molecular formula C11H15Cl2N3O2 B1318429 [(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride CAS No. 1158326-42-1

[(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride

Cat. No. B1318429
CAS RN: 1158326-42-1
M. Wt: 292.16 g/mol
InChI Key: XDVOULBUOIQEST-UHFFFAOYSA-N
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Description

This compound, also known as (1H-benzimidazol-2-ylmethyl)amine dihydrochloride hydrate, has a CAS Number of 1155659-33-8 . It is a solid substance with a molecular weight of 238.12 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9N3.2ClH.H2O/c9-5-8-10-6-3-1-2-4-7(6)11-8;;;/h1-4H,5,9H2,(H,10,11);2*1H;1H2 . This indicates that the compound consists of a benzimidazole ring attached to a methylamine group, along with two hydrochloride ions and a water molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Benzimidazole derivatives are pivotal in the synthesis of various heterocyclic compounds. They serve as intermediates in the formation of more complex molecules with potential pharmacological activities . The versatility of these compounds allows for the selective synthesis of different heterocyclic structures by manipulating the reaction conditions and starting materials.

Pharmaceutical Drug Development

The benzimidazole nucleus is a common pharmacophore in drug discovery. It is considered a bioisostere of naturally occurring nucleotides, making it an important scaffold in medicinal chemistry . Compounds containing the benzimidazole nucleus exhibit a wide range of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory effects.

Formation of C–N Bonds

Benzimidazole derivatives are used in organic chemistry to facilitate the formation of carbon-nitrogen bonds. This is crucial for constructing amines, amides, and other nitrogen-containing functional groups that are prevalent in organic molecules .

Biological Studies

In biological research, benzimidazole derivatives are used to study protein interactions and enzyme activities. Their ability to mimic nucleotides allows them to bind to biological macromolecules, providing insights into the mechanisms of action of various biological processes .

Future Directions

While specific future directions for this compound are not mentioned in the literature, benzimidazole derivatives are an active area of research due to their diverse biological activities. Future research may focus on exploring the potential therapeutic applications of this compound .

Mechanism of Action

Target of Action

The primary target of [(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes.

Mode of Action

It is known to interact with its target, trypsin-1 . The interaction between the compound and its target may result in changes in the protein’s function, potentially influencing various biological processes.

properties

IUPAC Name

2-[1H-benzimidazol-2-ylmethyl(methyl)amino]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.2ClH/c1-14(7-11(15)16)6-10-12-8-4-2-3-5-9(8)13-10;;/h2-5H,6-7H2,1H3,(H,12,13)(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVOULBUOIQEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1)CC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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